N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound that features a combination of methoxyphenyl, indole, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxyphenylacetone, is synthesized through the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of aluminum chloride as a catalyst.
Indole Derivative Formation: The indole derivative is prepared by reacting phenylhydrazine with acetophenone under acidic conditions to form 2-phenylindole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The indole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetone: A precursor in the synthesis of N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide.
2-phenylindole: Another precursor used in the synthesis.
N-(4-methoxyphenyl)acetamide: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of methoxyphenyl, indole, and acetamide groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C26H24N2O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C26H24N2O3/c1-17(16-18-12-14-20(31-2)15-13-18)27-26(30)25(29)23-21-10-6-7-11-22(21)28-24(23)19-8-4-3-5-9-19/h3-15,17,28H,16H2,1-2H3,(H,27,30) |
InChI Key |
XXVFQCFNVOQYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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